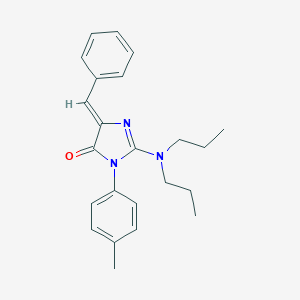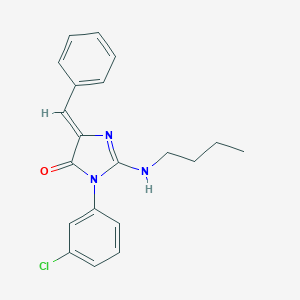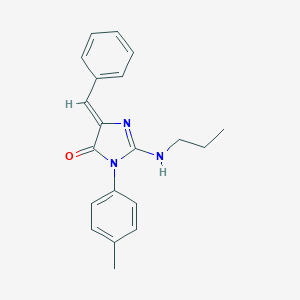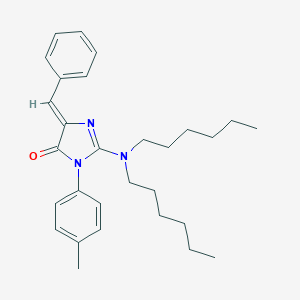![molecular formula C13H12N2O3 B296004 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOAA is a derivative of acrylic acid and belongs to the oxadiazole family of compounds.
作用機序
The exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations.
将来の方向性
There are several future directions for research on 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. In material science, this compound can be further explored as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound can be used for the development of new analytical methods for the detection and quantification of various compounds.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is well-established, and its scientific research application has been extensively studied. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential in various fields.
合成法
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form this compound.
科学的研究の応用
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of various compounds.
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
(E)-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-9(2)10(7-8)13-15-14-11(18-13)5-6-12(16)17/h3-7H,1-2H3,(H,16,17)/b6-5+ |
InChIキー |
ZJRMTZSJPDNTCV-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)/C=C/C(=O)O |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
